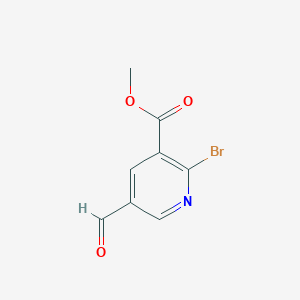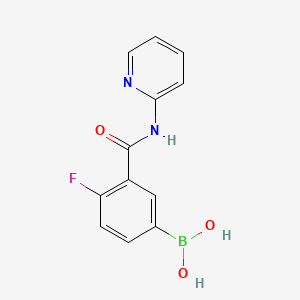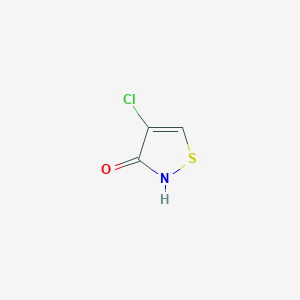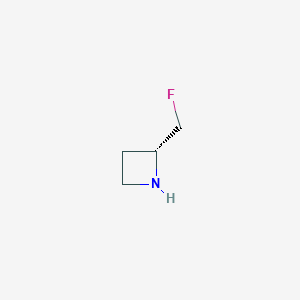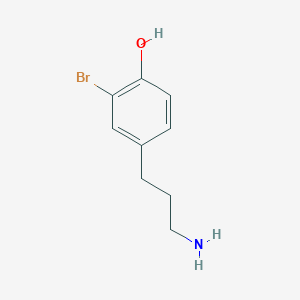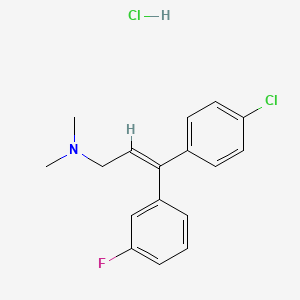
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride is a synthetic organic compound. It is characterized by the presence of chlorophenyl and fluorophenyl groups attached to a dimethylaminopropene backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzaldehyde in the presence of a base to form the corresponding intermediate.
Addition of the dimethylamino group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Formation of the final product: The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-2-Dimethylaminopropane Hydrochloride
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminopropanol Hydrochloride
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminopropane Hydrochloride
Uniqueness
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride is unique due to its specific structural features, such as the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. Its unique structure may result in different reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C17H18Cl2FN |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-3-(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17ClFN.ClH/c1-20(2)11-10-17(13-6-8-15(18)9-7-13)14-4-3-5-16(19)12-14;/h3-10,12H,11H2,1-2H3;1H/b17-10-; |
InChI Key |
PNADBYWNNBOKJK-HVHKRRFMSA-N |
Isomeric SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Cl)\C2=CC(=CC=C2)F.Cl |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


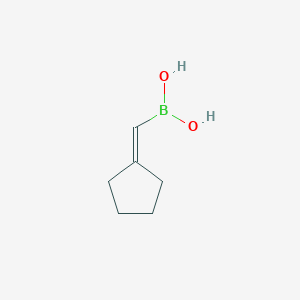
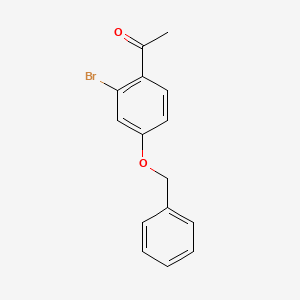
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

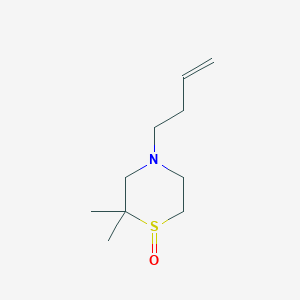
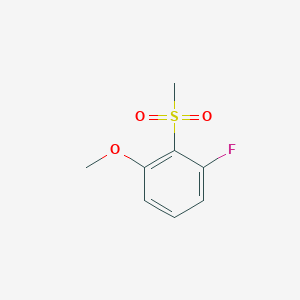
![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
